2-Heptyn-1-ol, 6-methyl- 2-Heptyn-1-ol, 6-methyl-
Brand Name: Vulcanchem
CAS No.: 34452-36-3
VCID: VC19657125
InChI: InChI=1S/C8H14O/c1-8(2)6-4-3-5-7-9/h8-9H,4,6-7H2,1-2H3
SMILES:
Molecular Formula: C8H14O
Molecular Weight: 126.20 g/mol

2-Heptyn-1-ol, 6-methyl-

CAS No.: 34452-36-3

Cat. No.: VC19657125

Molecular Formula: C8H14O

Molecular Weight: 126.20 g/mol

* For research use only. Not for human or veterinary use.

2-Heptyn-1-ol, 6-methyl- - 34452-36-3

Specification

CAS No. 34452-36-3
Molecular Formula C8H14O
Molecular Weight 126.20 g/mol
IUPAC Name 6-methylhept-2-yn-1-ol
Standard InChI InChI=1S/C8H14O/c1-8(2)6-4-3-5-7-9/h8-9H,4,6-7H2,1-2H3
Standard InChI Key MVBRYNZPDUGVCH-UHFFFAOYSA-N
Canonical SMILES CC(C)CCC#CCO

Introduction

Structural and Chemical Identity

IUPAC Nomenclature and Molecular Formula

The systematic name 2-Heptyn-1-ol, 6-methyl- corresponds to the molecular formula C₈H₁₄O, distinguishing it from the simpler 6-Heptyn-1-ol (C₇H₁₂O). The methyl group at the sixth carbon introduces steric and electronic modifications that could alter its physicochemical behavior compared to unsubstituted analogs.

Comparative Analysis with Related Compounds

  • 6-Heptyn-1-ol (C₇H₁₂O): Lacks the methyl group, enabling direct comparison of substituent effects on reactivity .

  • 6-Methyl-1-heptyne: Shares the methyl-triple bond motif but lacks the hydroxyl group, emphasizing the role of functional groups in directing reactions.

Synthetic Pathways and Challenges

Hypothetical Synthesis Routes

While no documented methods exist for 2-Heptyn-1-ol, 6-methyl-, analogous strategies for 6-Heptyn-1-ol provide a framework:

  • Alkyne Alkylation: Introducing a methyl group via Grignard or organocopper reagents to a precursor like 6-Heptyn-1-ol.

  • Hydroboration-Oxidation: Using asymmetrical alkynes to install the methyl group during triple bond formation.

Industrial Feasibility

Industrial-scale production would require optimizing catalysts (e.g., palladium or nickel) to manage steric hindrance from the methyl group, potentially affecting yields.

Physicochemical Properties (Predicted)

Thermodynamic and Spectroscopic Data

PropertyPredicted ValueBasis for Estimation
Boiling Point~180–190°CIncreased molecular weight vs. 6-Heptyn-1-ol (174.3°C)
Density0.91–0.93 g/cm³Methyl group adds bulk
LogP (Octanol-Water)1.3–1.5Enhanced hydrophobicity

Reactivity Profile

  • Oxidation: Likely forms a ketone or carboxylic acid derivative under strong oxidizing conditions (e.g., KMnO₄).

  • Nucleophilic Substitution: Hydroxyl group could be replaced by halides or amines, though steric effects may slow kinetics.

Research Gaps and Future Directions

  • Synthetic Validation: Developing and publishing reproducible routes to confirm the compound’s accessibility.

  • Toxicological Screening: Assessing cytotoxicity and environmental impact, critical for industrial adoption.

  • Catalytic Studies: Exploring asymmetric catalysis to produce enantiomerically pure forms for chiral applications.

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